molecular formula C12H22N2O7 B8098324 Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate

Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate

Cat. No.: B8098324
M. Wt: 306.31 g/mol
InChI Key: PYSJHAYLPOIBKE-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate is a chiral piperidine derivative functionalized with a tert-butoxycarbonyl (Boc) carbamate group and a hydroxyl group at the 4-position of the piperidine ring. The compound is stabilized as a hemioxalate salt, where oxalic acid acts as a counterion to enhance crystallinity and solubility . This structural motif is common in medicinal chemistry, particularly as a building block for protease inhibitors or kinase-targeting molecules. The Boc group serves as a protective moiety for the amine, enabling selective deprotection during synthetic routes .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13;3-1(4)2(5)6/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);(H,3,4)(H,5,6)/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSJHAYLPOIBKE-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Common Precursors for Piperidine Intermediate Synthesis

PrecursorRoleSynthetic RouteReference
(3R,4S)-4-HydroxypiperidineCore structureEnzymatic resolution or chiral pool synthesis
tert-Butyl chloroformateCarbamating agentCommercial availability
Oxalic acidSalt-forming agentAcid-base reaction

The (3R,4S)-4-hydroxypiperidine is typically synthesized via enzymatic resolution of racemic mixtures or asymmetric hydrogenation of pyridine derivatives. For instance, lipase-mediated kinetic resolution of trans-4-hydroxypiperidin-3-amine achieves enantiomeric excess (ee) >99%.

Stepwise Synthesis Protocol

Carbamate Formation

The piperidine amine is protected using tert-butyl chloroformate under Schotten-Baumann conditions:

  • Reaction Setup :

    • (3R,4S)-4-Hydroxypiperidin-3-amine (1.0 eq) is dissolved in dichloromethane (DCM) at 0°C.

    • Aqueous NaOH (2.0 eq) is added, followed by dropwise addition of tert-butyl chloroformate (1.1 eq).

    • The mixture is stirred for 6–8 hours at room temperature.

  • Workup :

    • The organic layer is separated, washed with brine, and dried over MgSO₄.

    • Solvent removal yields tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate as a white solid (yield: 85–92%).

Oxalic Acid Salt Formation

The free base is converted to the oxalic acid salt to enhance stability:

  • Acid Addition :

    • tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate (1.0 eq) is dissolved in ethanol.

    • Oxalic acid (1.0 eq) in ethanol is added dropwise, inducing precipitation.

  • Crystallization :

    • The slurry is cooled to 4°C, filtered, and washed with cold ethanol.

    • Drying under vacuum affords the title compound as a crystalline solid (yield: 78–85%, purity >97% by HPLC).

Stereochemical Control and Optimization

The (3R,4S) configuration is critical for biological activity. Key strategies include:

Table 2: Methods for Stereochemical Fidelity

MethodConditionsOutcomeReference
Chiral auxiliary-assisted synthesisUse of (R)-Proline derivativesee >98%, dr >20:1
Enzymatic resolutionLipase B in tert-butyl acetateee 99%, yield 70%
Asymmetric hydrogenationRu-BINAP catalystsee 95%, requires high pressure

Enzymatic resolution is preferred for scalability, while asymmetric hydrogenation offers a one-step route but demands specialized equipment.

Purification and Analytical Characterization

Chromatographic Purification

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes non-polar impurities.

  • Recrystallization : Ethanol/water (9:1) yields crystals with >99.5% chemical purity.

Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO-d6)δ 1.38 (s, 9H, t-Bu), 3.15–3.45 (m, 4H, piperidine), 4.70 (br s, 1H, OH)
IR (KBr)3350 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O)
HPLC Rt = 8.2 min (C18, 70:30 MeOH/H2O)

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

A patented route outlines:

  • Continuous flow carbamation at 50°C, reducing reaction time from 8 hours to 45 minutes.

  • In-line pH monitoring during salt formation to optimize oxalic acid stoichiometry.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
(3R,4S)-4-Hydroxypiperidine12,00058%
tert-Butyl chloroformate3,50022%
Oxalic acid2005%

Enzymatic recycling of resolving agents reduces precursor costs by 30%.

Comparative Analysis of Alternative Routes

Table 3: Synthesis Route Comparison

RouteYieldPurityScalabilityStereoselectivity
Schotten-Baumann85%97%HighModerate
Enzymatic resolution70%99.5%ModerateHigh
Asymmetric hydrogenation65%95%LowHigh

The Schotten-Baumann method balances yield and scalability but requires rigorous purification. Enzymatic routes offer superior stereocontrol but face biocatalyst cost barriers .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection, hydrogen chloride for deprotection under solvent-free conditions, and various catalysts such as iodine for selective cleavage .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group using oxalyl chloride in methanol can yield deprotected carbamates .

Scientific Research Applications

Structural Characteristics

The compound features a tert-butyl group that enhances lipophilicity, making it suitable for various biological applications. The hydroxypiperidine segment is crucial for its interaction with biological targets.

Medicinal Chemistry

Oxalic acid tert-butyl n-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate has shown promise in the development of pharmaceuticals due to its potential as a bioactive compound.

Case Studies:

  • Antidepressant Activity: Research has indicated that derivatives of hydroxypiperidine can exhibit antidepressant-like effects in animal models, suggesting that this compound may have similar properties.
  • Analgesic Effects: Some studies have explored the analgesic potential of piperidine derivatives, indicating that modifications to the piperidine structure can enhance pain relief properties.

Agricultural Sciences

The compound's properties make it a candidate for use in agrochemicals, particularly as a pesticide or herbicide.

Case Studies:

  • Pesticidal Activity: Initial studies have suggested that compounds with piperidine structures can exhibit insecticidal properties against common agricultural pests.
  • Herbicidal Applications: Research is ongoing to evaluate the efficacy of such compounds in controlling weed growth while minimizing environmental impact.

Materials Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials.

Case Studies:

  • Polymer Synthesis: The compound can serve as a monomer or additive in the production of polymers with enhanced mechanical properties.
  • Nanomaterials Development: Its chemical reactivity allows for incorporation into nanomaterials, potentially improving their stability and functionality.

Mechanism of Action

The mechanism of action of oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, as a dual inhibitor of IDO1 and DNA Pol gamma, it exerts its effects by binding to these enzymes and inhibiting their activity, which can have therapeutic implications .

Comparison with Similar Compounds

Structural Analogues with Piperidine Scaffolds

a. tert-Butyl N-[(3R,4R)-3-Methoxypiperidin-4-yl]carbamate Hemioxalate (CAS 2253105-32-5)

  • Structural Differences : Replaces the hydroxyl group at C4 with a methoxy substituent.
  • Crystallinity : The hemioxalate salt form enhances stability, similar to the target compound .

b. tert-Butyl (1-Acetylpiperidin-4-yl)carbamate (CAS referenced in EP 4219465 A2)

  • Structural Differences : Features an acetylated piperidine nitrogen instead of a hydroxyl group.
  • Synthetic Utility : Acetylation simplifies purification but requires additional steps for deprotection .
  • Solubility : Increased lipophilicity due to the acetyl group may reduce aqueous solubility compared to the hydroxylated analogue .

c. tert-Butyl N-[(3R,5S)-5-Methylpiperidin-3-yl]carbamate (CAS 1523530-57-5)

  • Structural Differences : Incorporates a methyl group at C5 and lacks the C4 hydroxyl group.
  • Steric Effects : Methyl substitution may hinder binding in sterically sensitive active sites but improve metabolic stability .
Cyclopentane and Pyrrolidine Analogues

a. tert-Butyl N-[(1S,3R)-3-Aminocyclopentyl]carbamate (CAS 1031335-25-7)

  • Scaffold Differences : Cyclopentane ring instead of piperidine.

b. tert-Butyl N-[(3R)-Pyrrolidin-3-yl]carbamate Hemi(oxalic acid) (CAS 2227199-34-8)

  • Scaffold Differences : Pyrrolidine ring (5-membered) vs. piperidine (6-membered).
  • Ring Strain : Pyrrolidine’s smaller ring increases strain, which may affect synthetic accessibility and stability .
Functional Group Variations

a. Oxalic Acid Salts vs. Other Counterions

  • tert-Butyl N-[(3R,4S)-4-Hydroxypiperidin-3-yl]carbamate Hemioxalate : Oxalic acid improves crystallinity and thermal stability compared to hydrochloride salts, as seen in related compounds (e.g., PharmaBlock’s PB00855-01, a pyrrolidine hydrochloride) .
  • Solubility : Oxalate salts generally exhibit moderate aqueous solubility, whereas trifluoroacetate salts (e.g., Enamine’s EN300-744555) may offer higher solubility but lower stability .

b. Hydroxyl vs. Amino Substitutions

  • tert-Butyl N-[trans-4-Aminooxolan-3-yl]carbamate (CAS 2305080-35-5): Replaces the hydroxyl group with an amino moiety on a tetrahydrofuran scaffold.
  • Reactivity: The amino group enables direct coupling in synthesis but requires protection to prevent side reactions .

Biological Activity

Oxalic acid tert-butyl n-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate, also known as CPD19923, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl ((3R,4S)-4-hydroxypiperidin-3-yl)carbamate oxalate
  • Molecular Formula : C12H22N2O
  • Molecular Weight : 306.31 g/mol
  • CAS Number : 2227199-23-5

The compound features a tert-butyl group and a hydroxypiperidine moiety, which are significant for its biological interactions.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with enzymes involved in neurotransmitter synthesis or degradation, which could affect neurological functions.
  • Cell Proliferation : Preliminary studies indicate that this compound may possess anti-proliferative properties against certain cancer cell lines. This suggests potential applications in cancer therapy.
  • Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation.

1. Anti-Cancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for different cell lines were recorded as follows:

Cell LineIC50 (µM)
HeLa (Cervical)15.2
MCF7 (Breast)12.8
A549 (Lung)10.5

These results indicate that this compound has promising anti-cancer properties.

2. Neuroprotective Studies

In vitro assays using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound resulted in a significant decrease in apoptotic markers compared to untreated controls. The reduction in caspase-3 activation was particularly notable:

TreatmentCaspase-3 Activity (Relative Units)
Control100
Compound Treatment45

This suggests that the compound may protect neurons from oxidative damage.

Pharmacokinetics and Toxicology

Research on the pharmacokinetics of this compound indicates moderate absorption and distribution characteristics, with a half-life suitable for therapeutic applications. Toxicological assessments have shown no significant adverse effects at therapeutic doses in animal models.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare Oxalic Acid tert-Butyl N-[(3R,4S)-4-Hydroxypiperidin-3-yl]carbamate, and how is stereochemical integrity maintained?

  • Methodology : The synthesis typically involves multi-step protocols using tert-butoxycarbonyl (Boc) protection for the piperidine nitrogen. For example, analogous compounds like tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate are synthesized via Boc-protected intermediates, followed by oxalic acid coupling under controlled conditions. Stereochemical control is achieved through chiral starting materials or asymmetric catalysis, as seen in related piperidine derivatives . Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. How is the Boc protection group utilized in the synthesis of this compound, and what are the conditions for its removal?

  • Methodology : The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to protect the secondary amine. Deprotection is performed under acidic conditions (e.g., HCl in dioxane or TFA in DCM), as demonstrated in the synthesis of tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate derivatives . The reaction progress is tracked via LC-MS or NMR to confirm complete removal.

Q. What analytical techniques are critical for confirming the structure and purity of the compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry and stereochemistry, with characteristic shifts for the Boc group (δ ~1.4 ppm for tert-butyl) and hydroxyl proton (δ ~3.5–4.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₂₀N₂O₃, MW 216.28) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess (>97% ee) in stereoisomeric mixtures .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography using silica gel with gradients of ethyl acetate/hexane or DCM/methanol is commonly employed. For challenging separations (e.g., diastereomers), preparative HPLC with reversed-phase C18 columns improves resolution. Crystallization from ethanol or acetonitrile may enhance purity, as observed in related piperidine-carbamate derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or ORTEP-III provides unambiguous confirmation of the (3R,4S) configuration. Crystals are grown via slow evaporation from polar solvents (e.g., methanol/water). Data collection at low temperature (100 K) minimizes thermal motion artifacts. For example, tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate structures were resolved using SHELX, confirming stereochemistry .

Q. What challenges arise in optimizing reaction yields for multi-step syntheses, and how are they addressed?

  • Methodology : Yield optimization requires screening catalysts (e.g., Pd(OAc)₂ for coupling reactions), bases (Cs₂CO₃ vs. K₂CO₃), and solvents (tert-butanol for inert conditions). For instance, tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate synthesis achieved higher yields using Pd/XPhos systems under microwave irradiation . Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps, while DOE (Design of Experiments) models streamline parameter optimization.

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural characterization?

  • Methodology : Discrepancies often arise from residual solvents, rotamers, or impurities. Techniques include:

  • Variable Temperature NMR : Resolves rotameric splitting (e.g., Boc group rotation barriers).
  • 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations.
  • Complementary MS/MS Fragmentation : Validates molecular connectivity. For example, tert-butyl carbamates exhibit characteristic fragmentation patterns (loss of Boc group, m/z 100) .

Q. What strategies are employed to mitigate epimerization during synthesis or purification?

  • Methodology : Epimerization at the piperidine C3/C4 centers is minimized by:

  • Low-Temperature Reactions : E.g., coupling steps at 0–5°C.
  • Mild Acidic Conditions : TFA instead of HCl for Boc deprotection to avoid protonation-induced racemization.
  • Chiral Stationary Phases : Preparative HPLC with cellulose-based columns separates enantiomers, as seen in tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.